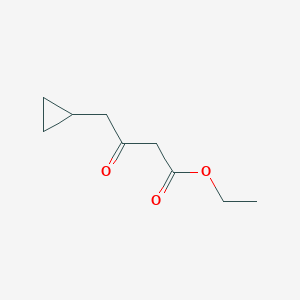

Ethyl 4-cyclopropyl-3-oxobutanoate

描述

Significance of the β-Ketoester Scaffold in Complex Molecule Synthesis

The β-ketoester moiety is a cornerstone in synthetic organic chemistry due to its inherent versatility. researchgate.net This functional group possesses multiple reactive sites, including two electrophilic carbonyl carbons and a nucleophilic α-carbon, which can be selectively targeted under different reaction conditions. This reactivity allows for a wide array of transformations, such as alkylations, acylations, and condensations, making β-ketoesters key intermediates in the synthesis of a diverse range of molecular frameworks. researchgate.net

One of the most classical and widely used reactions involving β-ketoesters is the Claisen condensation, a carbon-carbon bond-forming reaction that is fundamental to the synthesis of more complex molecules. pressbooks.publibretexts.org The active methylene (B1212753) group flanked by two carbonyl groups exhibits enhanced acidity, facilitating its deprotonation to form a stabilized enolate. This enolate can then participate in various nucleophilic reactions.

Furthermore, the ketone and ester functionalities within the β-ketoester scaffold can be selectively modified. The ketone can undergo reduction to a secondary alcohol, while the ester can be hydrolyzed, decarboxylated, or converted into other functional groups like amides. This differential reactivity provides chemists with a high degree of control over the synthetic outcome, enabling the construction of intricate molecular targets.

Importance of the Cyclopropyl (B3062369) Group in Synthetic Chemistry and Bioactive Compound Design

The cyclopropyl group, a three-membered carbocycle, is far from being a simple, inert substituent. Its unique electronic and steric properties impart significant and often desirable characteristics to a molecule. The high degree of ring strain in cyclopropane (B1198618) results in C-C bonds with enhanced p-character, leading to unusual reactivity and conformational rigidity.

In medicinal chemistry, the incorporation of a cyclopropyl moiety is a well-established strategy to enhance the pharmacological profile of a drug candidate. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase potency by providing a rigid scaffold for optimal binding to a biological target, and fine-tune physicochemical properties such as lipophilicity and acidity (pKa). The rigid nature of the cyclopropyl ring can also lock a molecule into a specific conformation, which can be crucial for its biological activity.

From a synthetic standpoint, the strained ring of a cyclopropyl group can be strategically opened to generate more complex carbocyclic or heterocyclic systems. This ring-opening can be achieved under various conditions, providing access to a diverse array of molecular architectures that would be challenging to synthesize through other means.

Academic Context of Ethyl 4-cyclopropyl-3-oxobutanoate within Contemporary Organic Synthesis

This compound serves as a valuable building block at the intersection of β-ketoester and cyclopropane chemistry. Its presence in the chemical literature, primarily through chemical supplier catalogs and patents, points to its utility as a starting material for the synthesis of more complex molecules. While detailed academic studies focusing solely on this specific compound are not abundant, its potential applications can be inferred from the well-established reactivity of both the β-ketoester and cyclopropyl functionalities.

This compound is a prime candidate for a variety of synthetic transformations. For instance, the active methylene group can be readily alkylated or acylated to introduce further complexity. The ketone functionality can be a handle for forming new carbon-carbon bonds through aldol (B89426) or Knoevenagel condensations, or it can be stereoselectively reduced to introduce a chiral center. researchgate.netcjcatal.comwikipedia.orgscite.aiscielo.brresearchgate.netresearchgate.netresearchgate.netpsu.edustudycorgi.com The cyclopropyl group, in addition to its influence on the biological activity of potential target molecules, can also participate in unique synthetic transformations.

The combination of these features makes this compound a molecule of interest for the construction of novel heterocyclic compounds, such as pyrazoles, and for the synthesis of complex natural products and their analogs. Its application in diversity-oriented synthesis, where the goal is to rapidly generate a library of structurally diverse molecules, is also a promising area of exploration.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-cyclopropyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAYBTYUFUUVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610747 | |

| Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630399-84-7 | |

| Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-cyclopropyl-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of Ethyl 4 Cyclopropyl 3 Oxobutanoate and Analogues

Strategic Approaches to β-Ketoester Formation

The formation of the β-keto ester core is a fundamental step in the synthesis of the target molecule. Several classical and modern synthetic strategies can be employed for this purpose.

Claisen Condensation and its Derivatives

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of β-keto esters. wikipedia.orglibretexts.org This reaction involves the condensation of two ester molecules in the presence of a strong base, such as sodium ethoxide, to yield a β-keto ester. organic-chemistry.orgjove.com The driving force for this reaction is the formation of a highly stabilized enolate anion of the resulting β-keto ester. wikipedia.orgorganic-chemistry.org

For the synthesis of ethyl 4-cyclopropyl-3-oxobutanoate, a "crossed" or mixed Claisen condensation would be employed, where an enolizable ester reacts with a non-enolizable ester. wikipedia.orglibretexts.org In a typical procedure, ethyl acetate, which possesses enolizable α-hydrogens, would be treated with a strong base to form its enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of a cyclopropyl-containing ester, such as ethyl cyclopropanecarboxylate. The subsequent elimination of an ethoxide group leads to the formation of the desired β-keto ester. To prevent unwanted side reactions like transesterification, the alkoxide base used typically matches the alcohol portion of the esters. libretexts.org The use of stronger bases like sodium amide or sodium hydride can often lead to higher yields. organic-chemistry.org

The intramolecular version of this reaction, known as the Dieckmann condensation, is useful for forming cyclic β-keto esters from a molecule containing two ester groups. wikipedia.orgorganic-chemistry.org

Acylation Reactions in β-Ketoester Synthesis

Acylation reactions provide another versatile route to β-keto esters. cdnsciencepub.comucalgary.ca This approach generally involves the acylation of a pre-formed enolate of a ketone or an ester. For instance, the enolate of acetone (B3395972) can be acylated with diethyl carbonate to produce ethyl acetoacetate (B1235776). ucalgary.ca

In the context of synthesizing this compound, one could envision the acylation of a ketone enolate with an appropriate acylating agent. A more sophisticated approach involves the acylation of dianions of simple β-keto esters. cdnsciencepub.comresearchgate.net For example, the dianion of methyl acetoacetate can be successfully acylated to yield β,δ-diketo esters. cdnsciencepub.com This methodology could be adapted by using a cyclopropyl-containing acylating agent to introduce the desired moiety.

Furthermore, C-acylation of ketene (B1206846) silyl (B83357) acetals or ketene silyl thioacetals with acid chlorides, catalyzed by reagents like pentafluorophenylammonium triflate (PFPAT), offers a mild and efficient method for preparing β-keto esters, including those that are thermodynamically unfavorable to synthesize via other means. organic-chemistry.orgorganic-chemistry.org

Synthesis Utilizing Malonate Chemistry

Malonic ester synthesis is a classical and highly adaptable method for preparing carboxylic acids and their derivatives. jove.comorganicchemistrytutor.com This strategy involves the alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation. jove.com While typically used for preparing substituted acetic acids, this chemistry can be extended to the synthesis of β-keto esters through careful manipulation. organicchemistrytutor.comnih.gov

A relevant approach involves the reaction of the dianion of a malonic acid half-ester with an acylating agent. For instance, the reaction of the magnesium enolate of a substituted malonic acid half oxyester with various acyl donors can produce functionalized α-substituted β-keto esters in good yields. organic-chemistry.org To synthesize this compound, one could start with a suitable malonate derivative and introduce the cyclopropylacetyl group.

Palladium-catalyzed reactions of allyl β-keto carboxylates and malonates represent a modern advancement in this area. nih.gov These reactions proceed through the formation of palladium enolates after decarboxylation, which can then undergo various transformations. nih.gov

Introduction of the Cyclopropyl (B3062369) Moiety and Stereochemical Control

The cyclopropane (B1198618) ring is a key structural feature of the target molecule and is present in numerous biologically active compounds. nih.govwikipedia.org Its synthesis often requires the use of highly reactive species due to the inherent ring strain. wikipedia.org

Cyclopropanation Reactions Employing Ylides and Carbenes

Cyclopropanation of alkenes is a primary method for constructing the cyclopropane ring. wikipedia.org This can be achieved using carbenes or carbenoids, which are often generated in situ. wikipedia.org

One common method involves the use of sulfur ylides, which are capable of cyclopropanating electron-deficient olefins. nih.gov Another approach utilizes the reaction of Wittig reagents with a hypervalent iodine reagent in the presence of a copper catalyst to generate a transient monocarbonyl iodonium (B1229267) ylide, which then forms a metallocarbene that participates in the cyclopropanation. rsc.orgrsc.org

The Simmons-Smith reaction, which employs a carbenoid species (iodomethylzinc iodide), is another well-established method for cyclopropanation. wikipedia.org

The table below summarizes some examples of cyclopropanation reactions.

| Reactants | Catalyst/Reagent | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Methyl p-tolyldiazoacetate and ethyl acrylate | Rh₂(S-DOSP)₄ | Cyclopropane 3 | 59% | >97:3 | 77% | nih.gov |

| Vinyldiazomethane and 2,3-dihydrofuran | Rhodium(II) prolinate | Fused cyclopropane 23 | 84% | - | 86% | acs.org |

| Wittig reagent and iodosotoluene with styrene | Cu(tfacac)₂ | Cyclopropane | up to 81% | - | - | rsc.orgrsc.org |

Transition Metal Catalysis in Cyclopropanation, particularly Rhodium(II) Catalysts

Transition metal catalysts, particularly those based on rhodium(II), have proven to be exceptionally effective in catalyzing the cyclopropanation of alkenes with diazo compounds. nih.govwikipedia.org Rhodium(II) carboxylate catalysts can activate diazoacetates to form rhodium carbene intermediates, which then react with alkenes to form cyclopropanes. nih.govcapes.gov.br

The choice of the rhodium(II) catalyst is crucial for achieving high stereoselectivity. Chiral rhodium(II) catalysts, such as those derived from amino acids like prolinates, have been successfully employed in asymmetric cyclopropanation reactions, leading to products with high enantiomeric excess. nih.govacs.org For example, the Rh₂(S-TCPTAD)₄ catalyst has been shown to provide high asymmetric induction (up to 98% ee) in the cyclopropanation of a range of substrates. nih.gov The stereospecificity of these reactions is a key advantage, with the geometry of the starting alkene being retained in the cyclopropane product. wikipedia.org

Recent research has also focused on the development of highly active rhodium(II) catalysts that can achieve high turnover numbers in C-H functionalization reactions, a related transformation involving carbene intermediates. nih.gov

The table below presents data on rhodium-catalyzed cyclopropanation reactions.

| Diazo Compound | Alkene | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Methyl p-tolyldiazoacetate | Ethyl acrylate | Rh₂(S-DOSP)₄ | Cyclopropane 3 | 59% | >97:3 | 77% | nih.gov |

| Vinyldiazomethane | cis-2-Butene | Rhodium(II) prolinate 6d | meso compound 21 | 80% | - | - | acs.org |

| Aryldiazoacetate | [2.2]Paracyclophane | Rh₂(OBz)₄ | Cyclopropanated paracyclophane | 25-66% | 2:1 to 8:1 | - | acs.org |

Hypervalent Iodine(III)-Mediated Cyclopropanation Protocols

Hypervalent iodine(III) reagents have gained significant attention as versatile and environmentally benign alternatives to heavy metal reagents in a variety of organic transformations. researchgate.netnih.gov Their application in the synthesis of cyclopropane-containing molecules is an area of active research. While direct hypervalent iodine(III)-mediated cyclopropanation to form this compound is not extensively documented, analogous transformations and related reactions on β-ketoesters and similar substrates highlight the potential of this methodology.

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), can be used to generate electrophilic species that react with nucleophiles to form new carbon-carbon bonds. researchgate.net In the context of cyclopropane synthesis, these reagents can be involved in the intramolecular cyclization of appropriately substituted precursors or in the intermolecular reaction between an alkene and a carbon nucleophile. nih.gov For instance, the reaction of alkenes with active methylene (B1212753) compounds in the presence of a hypervalent iodine(III) reagent can lead to the formation of multisubstituted cyclopropanes.

Another relevant approach is the oxidative ring contraction of cyclobutanols to afford cyclopropyl ketones, a transformation that can be mediated by hypervalent iodine(III) reagents like PIDA in the presence of a promoter such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net This method provides a pathway to functionally diverse aryl cyclopropyl ketones under mild conditions. researchgate.net

The table below summarizes representative examples of hypervalent iodine(III)-mediated reactions that are relevant to the synthesis of cyclopropyl ketones and functionalized β-ketoesters.

| Reagent | Substrate Type | Product Type | Key Features |

| PhI(OAc)₂ / TMSOTf | Aryl cyclobutanols | Aryl cyclopropyl ketones | Mild conditions, broad substrate scope. researchgate.net |

| PIDA | Alkenes and active methylene compounds | Multisubstituted cyclopropanes | Metal-free, formation of C-C bonds. |

| PIDA | p-Substituted phenols | Spiro β-lactams | Oxidative coupling reaction. beilstein-journals.org |

| Chiral Iodoarene / mCPBA | Phenols | Spirolactams | Asymmetric oxidative spirocyclization. beilstein-journals.org |

This table presents analogous reactions and does not represent direct synthesis of the title compound.

Biocatalytic and Asymmetric Synthetic Routes

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. researchgate.net The asymmetric reduction of β-ketoesters to chiral β-hydroxyesters is a well-established application of biocatalysis, particularly using yeast and isolated enzymes. While specific studies on the biocatalytic reduction of this compound are limited, extensive research on the analogous compound, ethyl 4-chloro-3-oxobutanoate, provides a strong basis for the potential of this approach.

The enzymatic reduction of the carbonyl group in ethyl 4-chloro-3-oxobutanoate using various microorganisms, most notably baker's yeast (Saccharomyces cerevisiae), has been thoroughly investigated. researchgate.net These processes typically yield the corresponding (S)- or (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess (ee). researchgate.net The stereochemical outcome can often be controlled by selecting the appropriate microbial strain or by modifying the reaction conditions. For example, NADPH-dependent carbonyl reductases have been identified and engineered for the efficient production of both enantiomers of ethyl 4-chloro-3-hydroxybutanoate. researchgate.net

The successful application of these biocatalytic systems to ethyl 4-chloro-3-oxobutanoate strongly suggests that similar approaches could be effective for the asymmetric reduction of this compound to produce the corresponding chiral alcohol, a valuable synthon.

The following table details the results from the biocatalytic reduction of the analogous ethyl 4-chloro-3-oxobutanoate.

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Aureobasidium pullulans CGMCC1244 | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | High | >99% |

| Saccharomyces cerevisiae YOL151W in E. coli | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 98.5% | 99% |

| Synechocystis sp. Carbonyl Reductase (SrCR) | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | - | High |

| Baker's Yeast | Ethyl acetoacetate | (S)-Ethyl 3-hydroxybutanoate | 59-76% | 85% |

This table shows data for the reduction of analogous β-ketoesters to demonstrate the potential of biocatalytic methods.

Process Optimization for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. For the scalable synthesis of this compound, several factors must be considered, including the choice of starting materials, reaction conditions, and purification methods.

A relevant example of an industrial process for a structurally similar compound is the synthesis of 3-cyclopropyl-3-oxopropanal acetals. google.com This process starts from cyclopropyl methyl ketone, which reacts with a formic ester in tetrahydrofuran, followed by reaction with an appropriate diol to form the acetal. google.com This multi-step, one-pot procedure highlights key considerations for scalable synthesis, such as the use of readily available starting materials and the avoidance of isolating potentially unstable intermediates.

For the synthesis of this compound, a likely industrial route would involve the Claisen condensation of ethyl cyclopropylacetate with ethyl acetate. Process optimization for such a reaction would focus on:

Base Selection: The choice of base (e.g., sodium ethoxide, lithium diisopropylamide) is critical for driving the reaction to completion and minimizing side reactions.

Solvent: The solvent must be suitable for the reaction temperature and should facilitate product isolation.

Temperature Control: Exothermic reactions require careful temperature management to prevent runaway reactions and ensure consistent product quality.

Work-up and Purification: The purification method (e.g., distillation, crystallization) must be scalable and efficient in removing impurities.

The development of a robust and scalable process is essential for the commercial viability of this compound as a building block in the pharmaceutical and fine chemical industries.

Integration of Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into synthetic design to minimize the environmental impact of chemical processes. mdpi.comnih.gov The synthesis of this compound and its analogues can benefit significantly from the application of these principles.

The 12 principles of green chemistry provide a framework for designing more sustainable chemical syntheses. mdpi.com Key principles relevant to the synthesis of this compound include:

Use of Renewable Feedstocks: Exploring routes that utilize starting materials derived from renewable resources.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov

Catalysis: Utilizing catalytic reagents (including biocatalysts) in small amounts rather than stoichiometric reagents. mdpi.com

The methodologies discussed in the preceding sections align well with the principles of green chemistry. Biocatalytic routes (Section 2.3) are inherently green as they operate under mild conditions in aqueous media and utilize renewable enzymes. researchgate.net Hypervalent iodine(III) reagents (Section 2.2.3) are considered environmentally benign alternatives to many transition metal catalysts, and the development of recyclable hypervalent iodine reagents further enhances their green credentials. nih.gov

Process optimization (Section 2.4) also plays a crucial role in green chemistry by improving energy efficiency, reducing waste, and minimizing the use of hazardous materials. The use of deep eutectic solvents (DES) as neoteric, biodegradable, and low-cost media for biocatalytic reductions is a promising green alternative to traditional organic solvents. researchgate.net

By consciously applying these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a greener chemical industry.

Elucidation of Reactivity Profiles and Mechanistic Pathways of Ethyl 4 Cyclopropyl 3 Oxobutanoate

Reactivity of the β-Ketoester Functional Group

The reactivity of ethyl 4-cyclopropyl-3-oxobutanoate is dominated by the interplay between its ketone and ester functional groups, positioned in a 1,3-relationship. This arrangement confers distinct chemical properties upon the molecule, which are detailed in the following sections.

Enolization Phenomena and Tautomeric Equilibria

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers in a dynamic equilibrium. libretexts.org The presence of α-hydrogens, those on the carbon atom situated between the two carbonyl groups, allows for this tautomerization. libretexts.org The equilibrium position is influenced by various factors, including the solvent and temperature.

In solution, the keto form is generally favored for simple β-ketoesters. libretexts.orgresearchgate.net However, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium can be shifted by changing the solvent polarity; more polar solvents tend to favor the more polar keto tautomer. researchgate.net While specific quantitative data on the enol content of this compound in various solvents is not extensively documented in publicly available literature, the general principles of keto-enol tautomerism apply. youtube.com The process can be catalyzed by both acids and bases. libretexts.org

Table 1: General Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium |

| Solvent Polarity | Increasing polarity generally favors the keto form. researchgate.net |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form. |

| Conjugation | Extended conjugation can stabilize the enol form. youtube.com |

| Temperature | Can affect the position of the equilibrium. |

Nucleophilic Reactivity at Carbonyl Centers

The ketone and ester carbonyl carbons of this compound are electrophilic and susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This difference in reactivity allows for selective transformations. For instance, strong nucleophiles such as Grignard reagents or organolithium compounds would be expected to preferentially attack the ketone.

However, the presence of acidic α-hydrogens complicates this reactivity. Strong, non-nucleophilic bases will deprotonate the α-carbon to form an enolate, which can then react with electrophiles. If a nucleophilic base is used, a mixture of products resulting from both nucleophilic attack at the carbonyl and α-deprotonation may be observed.

Electrophilic Reactivity at the α-Carbon

The α-carbon of this compound is flanked by two electron-withdrawing carbonyl groups, rendering the protons attached to it significantly acidic. Treatment with a suitable base readily generates a nucleophilic enolate. This enolate can then participate in a variety of reactions with electrophiles, most notably alkylation and acylation, to form new carbon-carbon bonds at the α-position.

In a documented example, this compound was treated with sodium hydride to generate the corresponding sodium enolate. google.com Subsequent reaction of this enolate with an electrophile, 4'-(bromomethyl)biphenyl-2-carbonitrile, resulted in the alkylation of the α-carbon. google.com This type of reaction is fundamental to the use of β-ketoesters in the synthesis of more complex molecular architectures.

Condensation Reactions, including Knoevenagel and Aldol-type Processes

This compound is a versatile substrate for various condensation reactions, a property stemming from the reactivity of its α-protons. These reactions are pivotal in the construction of carbocyclic and heterocyclic ring systems.

For example, it has been utilized in multicomponent reactions to synthesize complex heterocyclic structures. In one such synthesis, this compound serves as a key building block in a one-pot, multicomponent coupling to produce pyridin-2(1H)-one derivatives. nih.gov

Furthermore, its reaction with hydrazine (B178648) derivatives leads to the formation of pyrazole (B372694) ring systems. This transformation is a classic example of the utility of β-dicarbonyl compounds in heterocycle synthesis. Similarly, condensation with guanidine (B92328) hydrochloride in the presence of a base like sodium ethoxide has been shown to produce pyrimidinone derivatives.

While specific examples of Knoevenagel and Aldol-type condensations involving the pre-formed enolate of this compound are not explicitly detailed in the reviewed literature, its structural features make it an ideal candidate for such transformations.

Reduction Chemistry of Ketone and Ester Moieties

The selective reduction of one of the two carbonyl groups in this compound presents a synthetic challenge due to their proximity and differing reactivity. The choice of reducing agent and reaction conditions is crucial for achieving the desired outcome.

Generally, sodium borohydride (B1222165) is a mild reducing agent capable of selectively reducing ketones in the presence of esters. Therefore, it is expected that treatment of this compound with sodium borohydride would yield the corresponding β-hydroxy ester. Conversely, stronger reducing agents like lithium aluminum hydride would likely reduce both the ketone and the ester functionalities to the corresponding diol.

Chemoselective reduction of the ester group in the presence of the ketone is more challenging and would typically require protection of the ketone functionality prior to reduction.

Transesterification Processes

The ethyl ester of this compound can undergo transesterification in the presence of an alcohol and an acid or base catalyst. This reaction involves the substitution of the ethoxy group of the ester with an alkoxy group from the alcohol.

The general mechanism for acid-catalyzed transesterification involves protonation of the ester carbonyl, followed by nucleophilic attack of the alcohol, transfer of a proton, and elimination of ethanol (B145695). In base-catalyzed transesterification, the alkoxide of the new alcohol acts as the nucleophile. The position of the equilibrium in a transesterification reaction can be controlled by using a large excess of the desired alcohol or by removing the ethanol as it is formed.

Diazo Transfer Reactions for Functionalization

The active methylene (B1212753) group of this compound, situated between the two carbonyl groups, is a prime site for functionalization. One of the most effective methods for introducing a diazo group at this position is through a diazo transfer reaction. thieme-connect.de This process involves the transfer of an entire diazo group from a donor molecule, typically an azide-based reagent, to the CH-acidic carbon of the β-keto ester. thieme-connect.de

The reaction is versatile and can be carried out using various diazo-transfer reagents, sometimes in weakly acidic or basic media to accommodate base-sensitive substrates. thieme-connect.de The resulting product, Ethyl 2-diazo-4-cyclopropyl-3-oxobutanoate, is a valuable intermediate for a wide range of further chemical transformations, including cyclopropanations and insertion reactions. thieme-connect.de

Table 1: Examples of Diazo Transfer Reagents

| Reagent Class | Specific Examples |

|---|---|

| Sulfonyl Azides | Tosyl azide, Mesyl azide |

| Azidinium Salts | 2-Azido-3-ethyl-1,3-benzothiazolium tetrafluoroborate, 2-Azido-1-ethyl-pyridinium tetrafluoroborate |

This table is illustrative of reagent types used for diazo transfer reactions. thieme-connect.de

Reactivity of the Cyclopropyl (B3062369) Ring

The three-membered cyclopropyl ring is characterized by significant ring strain, which dictates its reactivity. This strain arises from two main factors: angle strain, due to the compression of C-C-C bond angles to 60° from the ideal 109.5°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. maricopa.edudalalinstitute.com This inherent instability makes the ring susceptible to opening under various conditions.

The strained cyclopropyl ring in ketones like this compound can undergo highly selective ring-opening reactions. The regioselectivity of the C-C bond cleavage can be controlled by the choice of catalyst. For instance, palladium catalysts can trigger highly selective ring-opening cycloisomerizations to yield different heterocyclic products. acs.org Depending on the specific palladium catalyst and reaction conditions (e.g., PdCl₂(CH₃CN)₂, NaI, or Pd(PPh₃)₄), various substituted furans and pyrans can be synthesized in good yields. acs.org

Another significant ring-opening pathway involves the formal [3+2] cycloaddition of donor-acceptor cyclopropanes with suitable partners like alkynes. This reaction, which can proceed at elevated temperatures without a catalyst, leads to the formation of functionalized cyclopentenones. researchgate.net

Table 2: Catalyst-Dependent Products in Ring-Opening of Cyclopropyl Ketones

| Catalyst System | Major Product Type |

|---|---|

| PdCl₂(CH₃CN)₂ | 4H-Pyrans |

| PdCl₂(CH₃CN)₂ + NaI | 2,3,4-Trisubstituted Furans |

This table summarizes findings from studies on 2-alkylidenecyclopropanyl ketones, illustrating the principle of catalytic regioselectivity control. acs.org

Lewis acids play a crucial role in activating the cyclopropyl ketone system towards transformations. Samarium(II) iodide (SmI₂), a classic Lewis acid and single-electron transfer agent, can catalyze the intermolecular radical coupling of aryl cyclopropyl ketones with alkynes. acs.org The mechanism involves the coordination of the SmI₂ to the ketone's carbonyl oxygen, which facilitates an inner-sphere single-electron transfer. This transfer initiates the opening of the cyclopropyl ring to form a radical intermediate, which then couples with the alkyne partner to generate highly decorated cyclopentenes. acs.org For more challenging alkyl cyclopropyl ketones, the catalytic efficiency can be dramatically enhanced by the addition of a substoichiometric amount of metallic samarium (Sm⁰), which helps regenerate the active SmI₂ catalyst. acs.org

The reactivity of this compound is intrinsically linked to its three-dimensional shape and the strain within its cyclopropyl ring. Computational studies on the analogous cyclopropyl methyl ketone have determined that the most stable conformation is the s-cis form, where the torsion angle between the carbonyl group and the cyclopropyl ring is 180°. uwlax.edu This conformation places the cyclopropyl group and the carbonyl in an eclipsed alignment.

This conformational preference has direct consequences for reactivity. For instance, in the SmI₂-catalyzed couplings, an efficient reaction is dependent on the ability of the samarium catalyst to coordinate effectively with the ketone. acs.org The inherent angle and torsional strain of the cyclopropane (B1198618) ring lowers the energy barrier for ring-opening reactions, making it a "spring-loaded" functional group ready to participate in transformations that relieve this strain. maricopa.edudalalinstitute.com

Intermolecular and Intramolecular Reaction Dynamics

This compound can participate in both intermolecular (between molecules) and intramolecular (within the same molecule) reactions.

An example of intermolecular reaction dynamics is the aforementioned SmI₂-catalyzed coupling, where the cyclopropyl ketone reacts with a separate alkyne molecule to build a more complex cyclopentene (B43876) structure. acs.org

An example of intramolecular reaction dynamics is found in the organocatalytic synthesis of chiral tetronic acid derivatives. This process begins with a Michael addition of a related compound, ethyl 4-chloro-3-oxobutanoate, to a nitroalkene. buchler-gmbh.com The resulting intermediate then undergoes an intramolecular cyclization to form a 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one product. buchler-gmbh.com This demonstrates how reactive sites within a single, more complex molecule derived from a similar β-keto ester can interact to form new ring systems.

Stereochemical Aspects of Chemical Transformations

The stereochemical outcome of reactions involving this compound is a critical consideration. As an acyclic β-keto ester, the molecule possesses a relatively high degree of conformational freedom compared to more rigid cyclic analogues. mdpi.com This flexibility can present a challenge in achieving high enantioselectivity during stereoselective reactions, as multiple conformations may be present and reactive. mdpi.com

However, in certain transformations, high levels of stereospecificity are observed. For example, in many carbene-based reactions like cyclopropanation, the stereochemistry of the reacting partners is directly translated to the product. thieme-connect.de Furthermore, studies on catalytic processes involving alkyl cyclopropyl ketones have shown that steric hindrance plays a significant role. Primary alkyl cyclopropyl ketones, for example, typically react faster than secondary ones, presumably due to less steric impediment during the crucial step of catalyst coordination to the ketone carbonyl. acs.org

Strategic Applications As a Versatile Synthetic Intermediate

Precursor in the Construction of Complex Organic Scaffolds

The reactivity of Ethyl 4-cyclopropyl-3-oxobutanoate facilitates its use as a foundational element in creating intricate organic frameworks, particularly in the synthesis of heterocyclic compounds and specialized amino acid derivatives.

The β-ketoester functionality is a classic precursor for forming heterocyclic rings. For instance, β-ketoesters can react with hydrazine (B178648) derivatives to yield pyrazoles. The reaction of hydrazine hydrate (B1144303) with αβ-unsaturated diesters can form ethyl 3-oxopyrazolidine-4-carboxylates, which can be precursors to pyrazole (B372694) derivatives. rsc.org While direct synthesis from this compound is a specific application, the general reactivity pattern is well-established for this class of compounds, leading to products like Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. rsc.orgmdpi.comsigmaaldrich.com

Similarly, the synthesis of benzofurans, a scaffold present in many natural products and pharmaceuticals, can be achieved through various methods involving precursors that can be derived from β-ketoesters. nih.govlbp.worldjocpr.com For example, 3-ethoxycarbonyl benzofurans have been synthesized from salicylaldehydes and ethyl diazoacetate, and these scaffolds are used to create compounds with antitubercular and antifungal activities. orgsyn.org The versatility of the keto-ester group in this compound makes it a suitable starting point for building such heterocyclic systems. lbp.worldjocpr.comorganic-chemistry.org

Cyclopropyl-containing amino acids are a class of non-natural amino acids that can confer unique conformational constraints on peptides. nih.govrsc.org The synthesis of these valuable compounds often relies on precursors containing the cyclopropyl (B3062369) group. google.com this compound serves as a key starting material for creating intermediates necessary for the synthesis of β-cyclopropyl amino acids. prepchem.com Furthermore, the related compound cyclopropylamine (B47189) can be manufactured from cyclopropanecarboxylate, which highlights a potential synthetic route from this compound. prepchem.com

Table 1: Applications of this compound in Synthesis

| Target Compound Class | Synthetic Utility of Precursor | Relevant Derivatives |

| Heterocyclic Compounds | The β-ketoester moiety allows for cyclization reactions to form rings like pyrazoles and benzofurans. rsc.orgmdpi.comorgsyn.org | Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate, 3-Ethoxycarbonyl benzofurans |

| Amino Acids & Amines | Serves as a building block for non-natural cyclopropyl-containing amino acids and amines. google.comprepchem.com | β-Cyclopropyl Amino Acids, Cyclopropylamine |

Building Block for Advanced Materials and Active Pharmaceutical Ingredients

The incorporation of the cyclopropyl motif is a recognized strategy in medicinal chemistry and material science to enhance the properties of molecules. This compound is a key provider of this valuable structural unit. bldpharm.comnbinno.comhuarongpharm.combldpharm.com

This compound and its close analog, Ethyl 3-cyclopropyl-3-oxopropanoate, are recognized as important intermediates in the pharmaceutical industry. nbinno.comsigmaaldrich.com They are used in the synthesis of more complex active pharmaceutical ingredients (APIs) where the cyclopropyl group can improve metabolic stability, binding affinity, and other pharmacological properties. nih.gov The compound's utility is noted in the production of cyclopropane-based APIs and agrochemicals. nbinno.com

The cyclopropane (B1198618) ring is a feature of numerous compounds with significant biological activity. nih.gov Its inclusion can lead to potent therapeutic agents.

Antiviral: The introduction of a cyclopropyl group is a key feature in the design of various antiviral agents. nih.gov Novel cyclopropyl nucleosides have been synthesized and evaluated for their activity against a range of viruses, including HIV-1, HSV-1, HSV-2, and HCMV. nih.gov For instance, a cyclopropyl-substituted analog showed improved potency in inhibiting influenza A virus replication. acs.org

Antimicrobial: Quinolone antibiotics, a major class of antibacterial drugs, often feature a cyclopropyl group which is crucial for their spectrum of activity and potency. researchgate.netwikipedia.org Additionally, various amide derivatives containing cyclopropane have been synthesized and tested, showing moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com Other research has shown that purpurin (B114267) derivatives with a cyclopropane fragment possess antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net

Antioxidant: While direct studies on the antioxidant properties of this compound are not prevalent, the cyclopropane scaffold is found in natural and synthetic compounds exhibiting such activity. nih.gov For example, polyphenols, known for their antioxidant effects, are a major area of research, and synthetic modifications, including the addition of moieties derivable from intermediates like this compound, are explored to enhance these properties. nih.govnih.govmdpi.com

Table 2: Reported Biological Activities of Scaffolds Derived from Cyclopropyl Precursors

| Biological Activity | Target/Organism | Example of Derived Scaffold |

| Antiviral | HIV-1, HSV-1, HSV-2, HCMV, Influenza A nih.govacs.org | Cyclopropyl nucleosides, Phenyl-branched cyclopropyl nucleosides |

| Antimicrobial | Staphylococcus aureus, Escherichia coli, Bacillus subtilis wikipedia.orgmdpi.comresearchgate.net | Quinolone antibiotics, Amide derivatives of cyclopropane |

| Antioxidant | General radical scavenging nih.govnih.gov | Polyphenolic compounds, various synthetic derivatives |

Utility in Specialized Material Science Applications

The applications of this compound extend beyond pharmaceuticals into the realm of material science. It is listed as a building block for creating advanced materials. bldpharm.com These applications include its potential use in the synthesis of organic monomers for covalent organic frameworks (COFs), OLED materials, and other specialized polymers where the unique stereoelectronic properties of the cyclopropyl group can influence the material's characteristics. bldpharm.combldpharm.com

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methodologies are indispensable for confirming the molecular structure and probing the conformational landscape of ethyl 4-cyclopropyl-3-oxobutanoate. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray diffraction are the cornerstones of this analytical endeavor.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

High-resolution NMR spectroscopy is a fundamental tool for delineating the proton (¹H) and carbon-¹³ (¹³C) environments within this compound. While a specific high-resolution spectrum for this exact molecule is not publicly available, the expected chemical shifts and coupling patterns can be inferred from the analysis of structurally similar compounds, such as ethyl 4-cyclobutyl-3-oxobutanoate, and general principles of NMR spectroscopy. blogspot.com

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl ester, the cyclopropyl (B3062369) ring, and the methylene (B1212753) protons adjacent to the carbonyl groups.

Ethyl Group: A quartet signal is expected for the methylene protons (-OCH₂CH₃) due to coupling with the adjacent methyl protons, likely appearing in the downfield region around δ 4.2 ppm. The terminal methyl protons (-OCH₂CH₃) would present as a triplet around δ 1.3 ppm.

Methylene Protons (α to carbonyls): The protons on the carbon between the two carbonyl groups (-C(=O)CH₂C(=O)-) are expected to appear as a singlet in the range of δ 3.4 ppm. blogspot.com The methylene protons adjacent to the cyclopropyl group (-C(=O)CH₂-cyclopropyl) would likely be a doublet, influenced by the adjacent cyclopropyl methine proton.

Cyclopropyl Protons: The protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. The methine proton (-CH-) attached to the carbonyl group will be the most downfield of the cyclopropyl protons. The methylene protons on the cyclopropyl ring will appear as multiplets in the upfield region, characteristic of strained ring systems.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected.

Carbonyl Carbons: Two signals in the highly deshielded region are anticipated for the ketone (C=O) and ester (O=C-O) carbonyl carbons, with the ketone carbon appearing further downfield (around δ 202 ppm) than the ester carbonyl (around δ 167 ppm). blogspot.com

Ethyl Group Carbons: The methylene carbon of the ethyl group (-OCH₂CH₃) is expected around δ 61 ppm, while the methyl carbon (-OCH₂CH₃) would be significantly more shielded, appearing around δ 14 ppm. blogspot.com

Methylene Carbons: The methylene carbon alpha to the ester carbonyl is anticipated around δ 50 ppm. The methylene carbon between the carbonyl group and the cyclopropyl ring is expected in a similar region. blogspot.com

Cyclopropyl Carbons: The methine carbon of the cyclopropyl ring attached to the carbonyl group will be the most downfield of the ring carbons. The two methylene carbons of the cyclopropyl ring will appear in the upfield region of the spectrum.

The following table provides an interactive summary of the anticipated ¹³C NMR chemical shifts:

| Carbon Atom | Functional Group | Expected Chemical Shift (δ, ppm) |

| C1 | Ester (CH₃) | ~14 |

| C2 | Ester (CH₂) | ~61 |

| C3 | Ester (C=O) | ~167 |

| C4 | Methylene (α to ester) | ~50 |

| C5 | Ketone (C=O) | ~202 |

| C6 | Methylene (α to ketone) | ~49 |

| C7 | Cyclopropyl (CH) | Deshielded cyclopropyl region |

| C8, C9 | Cyclopropyl (CH₂) | Shielded cyclopropyl region |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound (molar mass: 170.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 170. cdnsciencepub.comnih.gov

The fragmentation of β-keto esters is well-documented and typically proceeds through characteristic pathways, including α-cleavage and McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.comacs.orgacs.org

Key Fragmentation Pathways:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation route.

Loss of the ethoxy radical (•OCH₂CH₃, 45 amu) from the ester group would lead to an acylium ion at m/z 125.

Cleavage between the carbonyl carbon and the adjacent methylene can result in the formation of the acetyl cation (CH₃CO⁺) at m/z 43, which is often a base peak in the spectra of similar compounds. cdnsciencepub.com Another possible α-cleavage could result in the loss of a cyclopropylmethyl radical.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by the cleavage of the β-bond. For this compound, a McLafferty rearrangement can lead to the elimination of a neutral molecule of ethylene (B1197577) (28 amu) from the ethyl ester portion, resulting in an ion at m/z 142. A second type of McLafferty rearrangement involving the cyclopropylmethyl group is also conceivable.

The predicted fragmentation pattern provides a molecular fingerprint that can be used to identify and characterize this compound.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of a single crystal would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the orientation of the cyclopropyl ring relative to the keto-ester chain.

While specific X-ray diffraction data for this compound is not readily found in the public domain, studies on related β-keto esters have revealed that these molecules can exist in either keto or enol forms in the solid state, and their packing is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.gov For this compound, the solid-state structure would likely be in the keto tautomeric form, and the crystal packing would be influenced by dipole-dipole interactions of the carbonyl groups.

Computational Modeling and Quantum Chemical Studies

Computational chemistry offers a powerful avenue to complement experimental data by providing insights into reaction mechanisms, transition states, and the electronic properties that govern the reactivity of this compound.

Prediction of Reaction Pathways and Transition State Structures

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the reaction pathways of this compound in various chemical transformations. nih.gov For instance, in reactions such as the Claisen condensation or palladium-catalyzed allylic alkylation, computational modeling can identify the structures of intermediates and transition states. nih.govresearchgate.net

The search for a transition state involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. ucsb.edu For a reaction involving this compound, such as its enolate reacting with an electrophile, the transition state geometry would reveal the precise arrangement of atoms as the new bond is formed. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. ucsb.edu Computational studies on related cyclopropyl ketone systems have explored the transition states of ring-opening reactions, which could also be a potential reaction pathway for this molecule under certain conditions. nih.gov

Electronic Structure Calculations and Derived Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. DFT calculations can provide a detailed picture of the molecule's electron distribution and identify sites susceptible to nucleophilic or electrophilic attack. nih.gov

Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates regions of the molecule that are likely to act as a nucleophile, while the LUMO points to electrophilic sites. For this compound, the HOMO is expected to have significant contributions from the enolizable α-carbon and the carbonyl oxygens. The LUMO is likely centered on the carbonyl carbons.

Fukui Functions and Dual Descriptor: These reactivity indices, derived from the change in electron density upon the addition or removal of an electron, provide a more quantitative measure of local reactivity. The condensed Fukui function for a nucleophilic attack (f_k⁺) would highlight the most electrophilic sites (the carbonyl carbons), while the function for an electrophilic attack (f_k⁻) would point to the most nucleophilic site (the α-carbon). The dual descriptor (f_k²) simultaneously considers both reactivities. nih.gov

These computational tools allow for a detailed analysis of the molecule's reactivity, predicting how it will behave in different chemical environments and guiding the design of new synthetic transformations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides a detailed picture of the accessible conformations and the energetic barriers between them.

The system's energy is then minimized to relieve any steric clashes or unfavorable interactions. Following minimization, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. The production phase of the MD simulation then commences, during which the trajectories of all atoms are calculated by integrating Newton's laws of motion over a set period, often spanning nanoseconds to microseconds.

Analysis of the resulting trajectories allows for the characterization of the conformational landscape. This includes identifying the most stable conformers, determining the relative populations of different conformational states, and mapping the pathways of conformational transitions. For this compound, key conformational features of interest would be the orientation of the cyclopropyl group relative to the keto-ester backbone and the rotational isomers around the various single bonds. Such simulations, as applied to other β-keto esters, have been instrumental in understanding their interactions with biological targets by revealing the energetically accessible shapes the molecule can adopt. mdpi.comnih.gov

A comprehensive conformational search using methods like the Molecular Merck force field (MMFF) would typically precede and inform the MD simulations by identifying low-energy starting conformations. researchgate.net Quantum mechanical methods, such as Density Functional Theory (DFT), are then often employed to refine the energies of the most important conformers identified from the force field-based searches. researchgate.netnih.gov

Prediction of Structure-Reactivity Relationships and LogP values

The chemical reactivity and physicochemical properties of this compound can be predicted using computational chemistry, offering valuable insights that complement experimental studies. These predictions are rooted in the principles of Quantitative Structure-Activity Relationship (QSAR) and theoretical calculations of molecular properties.

Structure-Reactivity Relationships:

The reactivity of a β-keto ester like this compound is governed by the electronic distribution within the molecule. Computational methods, particularly DFT, are used to calculate various molecular descriptors that correlate with reactivity. For instance, the analysis of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can indicate the molecule's susceptibility to nucleophilic and electrophilic attack.

In the context of β-keto esters, theoretical assessments of reactivity often involve calculating condensed Fukui functions and dual descriptors. mdpi.com These parameters help to pinpoint the most reactive sites within the molecule for both nucleophilic and electrophilic attacks. For this compound, the primary sites of interest for nucleophilic attack are the carbonyl carbons of the ketone and the ester groups, while the α-carbon is a key site for deprotonation and subsequent nucleophilic reactions. youtube.com

While a specific QSAR model for this compound is not documented, studies on related β-keto esters have successfully correlated computed electronic properties with experimentally observed activities, such as antibacterial efficacy. mdpi.comnih.gov These models often reveal the importance of specific electronic and steric features for a particular biological or chemical activity.

Predicted LogP Value:

The partition coefficient, LogP, is a critical parameter that describes the lipophilicity of a molecule and influences its solubility and transport properties. For this compound, the predicted XLogP3 value is 1.3 . nih.gov This value suggests that the compound has a moderate degree of lipophilicity, indicating a reasonable balance between its solubility in aqueous and organic phases.

The prediction of LogP values can be achieved through various computational methods, which are broadly categorized as either fragment-based or property-based. chemaxon.com Fragment-based methods, like the one used to generate the XLogP3 value, calculate LogP by summing the contributions of individual molecular fragments. chemaxon.com Other theoretical approaches can also be employed to calculate LogP, providing a range of predicted values that can be critically evaluated. researchgate.net

Table of Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

| Molecular Weight | 170.21 g/mol | PubChem nih.gov |

| XLogP3 | 1.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

This table was generated using data from PubChem. nih.gov

Future Research Trajectories and Unresolved Challenges

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to ethyl 4-cyclopropyl-3-oxobutanoate and related cyclopropyl (B3062369) ketones often rely on established but potentially hazardous or inefficient methods. psu.edu The development of novel and sustainable synthetic methodologies is a critical area of future research.

Promising Research Directions:

Biocatalysis: The use of enzymes, such as reductases and cyclopropanating enzymes, offers a green and highly selective alternative to traditional chemical methods. nih.govnih.gov Engineered enzymes could provide pathways to enantiomerically pure forms of the compound under mild reaction conditions, reducing waste and energy consumption. For instance, engineered myoglobin-based catalysts have shown success in the synthesis of chiral cyclopropane-containing drugs. wpmucdn.com

Flow Chemistry: Continuous flow processes can enhance safety, improve reaction control, and facilitate scale-up. acs.org Implementing flow chemistry for the synthesis of this compound could mitigate risks associated with exothermic reactions and the handling of reactive intermediates.

Catalytic Approaches: The development of new transition-metal catalysts, particularly those based on abundant and non-toxic metals, is a key goal. nih.gov Cobalt-catalyzed cyclopropanation has emerged as a promising method. Furthermore, photocatalytic methods are gaining traction for their ability to promote novel transformations under mild conditions. nih.govresearchgate.net

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The inherent ring strain and the presence of multiple functional groups in this compound suggest a rich and largely unexplored reactive landscape. nih.gov

Areas for Deeper Investigation:

Ring-Opening Reactions: The cyclopropane (B1198618) ring can undergo cleavage under various conditions (e.g., with Lewis acids, radical initiators, or transition metals), leading to the formation of diverse linear and cyclic structures. researchgate.netorganic-chemistry.org Systematic studies are needed to fully understand and control the regioselectivity and stereoselectivity of these ring-opening reactions.

Cycloaddition Reactions: The strained ring system can participate in cycloaddition reactions, offering pathways to complex polycyclic frameworks. nih.govresearchgate.net Investigating its behavior in [3+2] and other cycloadditions could unlock novel synthetic strategies.

Domino and Tandem Reactions: Designing one-pot reactions that combine multiple transformations, such as a ring-opening followed by a cyclization, can significantly increase synthetic efficiency. researchgate.net

Application in Emerging Areas of Chemical Biology and Advanced Materials

The unique properties of the cyclopropyl group make it an attractive moiety for incorporation into molecules with specific biological or material functions. nih.govscientificupdate.com

Potential Applications:

Medicinal Chemistry: The cyclopropyl group is a well-established bioisostere for other functionalities and can improve metabolic stability, binding affinity, and other pharmacokinetic properties. psu.edunih.gov this compound serves as a precursor to a wide range of cyclopropane-containing compounds that could be explored for their potential as new therapeutic agents. nih.govgoogle.comgoogle.com

Chemical Probes: The reactivity of the β-keto ester and the cyclopropane ring could be harnessed to design chemical probes for studying biological processes.

Advanced Materials: The rigid and defined geometry of the cyclopropane ring could be exploited in the design of new polymers, liquid crystals, or other advanced materials with unique properties.

Challenges in Achieving Enhanced Stereoselective Synthesis and Derivatization

While methods for the stereoselective synthesis of some cyclopropyl compounds exist, achieving high levels of stereocontrol in the synthesis and derivatization of this compound remains a significant challenge. acs.orgmarquette.edu

Key Hurdles and Research Goals:

Asymmetric Cyclopropanation: Developing highly enantioselective and diastereoselective methods for the construction of the cyclopropane ring is crucial for accessing specific stereoisomers. rsc.org This includes the use of chiral catalysts and auxiliaries.

Stereoselective Reductions: The reduction of the ketone functionality can generate a new stereocenter. nih.gov Achieving predictable and high levels of stereoselectivity in these reductions is essential for the synthesis of enantiopure alcohols. uwindsor.cawikipedia.org

Diastereoselective Derivatization: Subsequent reactions at the α-position or involving the ester group must be controlled to produce the desired diastereomer.

| Challenge | Potential Approach |

| Enantioselective Synthesis | Asymmetric catalysis (e.g., with chiral Lewis acids or organocatalysts), biocatalysis. nih.govrsc.org |

| Diastereoselective Reduction | Use of sterically demanding reducing agents, substrate control, catalytic asymmetric reduction. acs.orguwindsor.ca |

| Controlled Derivatization | Development of stereoselective enolate formation and reaction protocols. |

Consideration of Environmental and Economic Factors in Large-Scale Production

For this compound to be a truly viable building block for industrial applications, its large-scale production must be both economically feasible and environmentally responsible. psu.edu

Factors to Address:

Cost of Starting Materials and Reagents: The development of synthetic routes that utilize inexpensive and readily available starting materials is paramount.

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

Process Safety: The risks associated with handling potentially explosive or toxic reagents must be mitigated, particularly at an industrial scale. psu.edu

Solvent and Reagent Selection: The use of greener solvents and reagents, and the development of catalyst recycling protocols, will be crucial for minimizing the environmental footprint. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-cyclopropyl-3-oxobutanoate, and how can intermediates be optimized?

- Methodology : this compound is typically synthesized via Claisen condensation of ethyl acetoacetate with cyclopropane-containing electrophiles. Key intermediates like ethyl 4-chloro-3-oxobutanoate ( ) can be modified by substituting the chlorine atom with a cyclopropyl group under nucleophilic conditions. Optimization involves controlling reaction temperature (0–5°C for stability) and using anhydrous solvents to minimize hydrolysis. For example, biphasic systems (e.g., n-butyl acetate/water) improve substrate stability and enzyme activity in enantioselective reductions .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- NMR : The ketone (δ ~2.5–3.0 ppm) and ester carbonyl (δ ~4.1–4.3 ppm) groups are diagnostic. Cyclopropane protons appear as a multiplet (δ ~0.5–1.5 ppm) due to ring strain .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 184.110 for C₉H₁₄O₃) and fragmentation patterns, such as loss of the cyclopropyl group .

- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodology : Microbial reductases (e.g., from Sporobolomyces salmonicolor) in biphasic systems (organic solvent/water) achieve >85% enantiomeric excess (ee). NADPH-dependent enzymes reduce the 3-oxo group to 3-hydroxy, with glucose dehydrogenase recycling cofactors. Key parameters:

- Solvent choice : n-Butyl acetate minimizes enzyme inactivation .

- Scale : Reactions up to 1.6 L yield 95% product with 5,500 NADPH turnovers .

- Chiral analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .

Q. How do reaction conditions influence competing pathways in cyclopropane ring formation during synthesis?

- Methodology : Cyclopropanation via Simmons-Smith reagents or transition-metal catalysis (e.g., Rh(II)) must balance steric and electronic effects. For example:

- Temperature : Low temperatures (−20°C) favor cyclopropane ring closure over side reactions like β-ketoester decomposition .

- Catalysts : Rhodium(II) acetate enhances regioselectivity, minimizing 4-chloro byproducts (cf. ethyl 4-chloro-3-oxobutanoate in ).

- Data contradiction : Higher yields (80–90%) are reported in biphasic systems compared to aqueous setups (50–60%) due to substrate instability .

Q. How can researchers resolve discrepancies in reaction yields when using different catalysts?

- Methodology :

- Controlled experiments : Compare homogeneous (e.g., Rh(II)) vs. enzymatic catalysts under identical conditions (pH 7.0, 25°C).

- Byproduct analysis : Use GC-MS to identify intermediates (e.g., ethyl 4-hydroxy-3-oxobutanoate from hydrolysis) .

- Statistical tools : Apply ANOVA to assess significance of yield variations (e.g., 70% vs. 85% ee with microbial vs. chemical reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。